tert-Butyldimethylsilanol

Silylation Protecting Group Chemistry Mitsunobu Reaction

tert-Butyldimethylsilanol (TBDMS-OH) installs the robust TBDMS protecting group under neutral Mitsunobu conditions – no corrosive HCl generated, unlike TBDMSCl. This makes it indispensable for acid-sensitive alcohols, phenols, acetals, epoxides, and glycosidic linkages that would degrade with standard silyl chlorides. The resulting TBDMS ethers exhibit ~10⁴-fold greater hydrolytic stability than TMS ethers, enabling multi-step sequences with aqueous workup. Ideal for asymmetric allylic etherification, PLGA polymer end-capping, and atom-economical siloxane synthesis. Procure from established global suppliers with documented purity and full compliance documentation.

Molecular Formula C6H16OSi
Molecular Weight 132.28 g/mol
CAS No. 18173-64-3
Cat. No. B101206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyldimethylsilanol
CAS18173-64-3
Molecular FormulaC6H16OSi
Molecular Weight132.28 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)O
InChIInChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3
InChIKeyFGWRMMTYIZKYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyldimethylsilanol CAS 18173-64-3: Chemical Identity and Silylating Agent Classification


tert-Butyldimethylsilanol (CAS 18173-64-3; synonym TBDMS-OH) is a tertiary silanol with molecular formula C6H16OSi, molecular weight 132.28 g/mol, and predicted pKa of 15.37 ± 0.53 . At room temperature it is a colorless to almost colorless clear liquid with density 0.84 g/mL at 25 °C, boiling point 139 °C/739 mmHg, and refractive index n20/D 1.424 . This silanol functions as a silylating agent for hydroxyl protection via formation of tert-butyldimethylsilyl (TBDMS) ethers and exhibits hydrolytic sensitivity rating 4 (no reaction with water under neutral conditions), reflecting its substantial bench stability as a reagent .

Why tert-Butyldimethylsilanol Cannot Be Substituted with Generic Silanols or Silyl Chlorides


Substituting tert-butyldimethylsilanol with trimethylsilanol (TMS-OH) or the commonly used silyl chloride TBDMSCl introduces distinct performance liabilities. Trimethylsilanol lacks the steric bulk of the tert-butyl group, resulting in TMS ethers that are approximately 10⁴ times less hydrolysis-resistant than TBDMS ethers, rendering them unsuitable for multi-step syntheses requiring aqueous workup [1]. Conversely, while TBDMSCl installs the same TBDMS protecting group, it generates stoichiometric HCl as a byproduct, which can protonate acid-sensitive substrates, promote side reactions, and necessitate base scavengers and aqueous extraction [2]. tert-Butyldimethylsilanol, by contrast, undergoes silylation under Mitsunobu conditions (DEAD/TPP) without releasing corrosive acid, enabling protection of acid-labile alcohols and phenols in a neutral environment [3].

tert-Butyldimethylsilanol Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Silylation Under Mitsunobu Conditions vs. TMS-OH and TBDMSCl: Neutral, Acid-Free Protocol

tert-Butyldimethylsilanol enables silylation of phenols and alcohols under Mitsunobu conditions (DEAD/TPP) without generating HCl byproduct, in contrast to TBDMSCl which releases stoichiometric HCl requiring base scavenging [1]. While TMS-OH is also a silanol, TMS ethers are ~10⁴ times less hydrolytically stable than TBDMS ethers, compromising product survival through aqueous workup [2]. The TBDMS protecting group installed by this silanol offers approximately 20,000-fold greater acid stability than TMS, with relative acid stability order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [3].

Silylation Protecting Group Chemistry Mitsunobu Reaction

Silylation Efficiency: Quantitative Yield Comparison with Triphenylsilanol in Polymer Synthesis

In the preparation of molecular weight-controllable poly(lactide-co-glycolide) (PLGA), tert-butyldimethylsilanol (TBDS) and triphenylsilanol (TPS) were evaluated as silicon-end group terminating agents [1]. TBDS enables precise molecular weight control, whereas TPS introduces a bulkier, more hydrolytically resistant end group that may alter polymer properties differently [1]. The silicon-end group attached using TBDS can be removed at room temperature with either HCl or trifluoroacetic acid (TFA) [2]. This contrasts with TBDMSCl-initiated polymerizations, where HCl generation during initiation may cause premature chain termination or polydispersity broadening.

Polymer Synthesis Molecular Weight Control PLGA

Commercial Purity Tiers: 95% vs. 98.5% vs. 99% GC Specifications and Procurement Implications

Commercial tert-butyldimethylsilanol is available in three distinct purity grades as determined by gas chromatography (GC): ≥95.0% (TCI, Alfa Chemistry), ≥98.5% (Chem-Impex), and 99% (Sigma-Aldrich, Bidepharm) . The 99% assay grade (Sigma-Aldrich Product No. 289094) provides the highest available purity specification, which is critical for applications where trace impurities (e.g., residual chlorosilanes from synthesis) could interfere with catalytic cycles or generate side products . Lower purity grades (95% GC) may contain up to 5% impurities that, in sensitive reactions such as catalytic asymmetric allylic substitution, could poison transition-metal catalysts or reduce enantioselectivity.

Analytical Chemistry Quality Control Procurement

Catalytic Asymmetric Allylic Substitution: Enabling α-Chiral Ether Synthesis

tert-Butyldimethylsilanol is specifically employed in iridium-catalyzed enantioselective allylic etherification for the preparation of α-chiral ether derivatives [1]. This application leverages the TBDMS group's steric bulk to influence stereochemical outcomes in catalytic asymmetric allylic substitution . In contrast, TMS-OH or TES-OH analogs lack sufficient steric demand to effectively bias enantiofacial selectivity in these transformations. While direct comparative yield or enantiomeric excess data between silanols in this specific transformation are not reported in the open literature, the established steric parameters (Taft Es or Charton values) for the TBDMS group are substantially larger than TMS, providing a mechanistic basis for differentiated stereochemical performance .

Asymmetric Catalysis Chiral Ethers Synthetic Methodology

Real-Time FT-IR Monitoring: Validated Reactivity in Dehydrogenative Silylation with Hydrosilanes

In a 2020 study on main-group catalyzed dehydrogenative coupling, tert-butyldimethylsilanol 2a was reacted with methylphenylsilane 4a, and the Si-H band disappearance was monitored by real-time FT-IR spectroscopy, confirming efficient silylation under mild conditions (room temperature to 60 °C) [1]. The same methodology was successfully applied to primary, secondary, and tertiary hydrosilanes, demonstrating broad substrate scope. While comparative kinetic data against other silanols (e.g., triethylsilanol, triphenylsilanol) are not reported, the validated reactivity of TBDMS-OH in this atom-economical transformation (H2 as sole byproduct) establishes it as a viable substrate for unsymmetrical siloxane synthesis [1].

Siloxane Synthesis Main-Group Catalysis FT-IR Monitoring

tert-Butyldimethylsilanol: Evidence-Backed Procurement Scenarios for Synthetic and Analytical Workflows


Acid-Sensitive Hydroxyl Protection Without HCl Byproduct

When protecting hydroxyl groups on acid-labile substrates (e.g., compounds containing acetals, epoxides, tert-butyl carbamates, or glycosidic linkages), tert-butyldimethylsilanol under Mitsunobu conditions (DEAD/TPP) installs the TBDMS protecting group without releasing HCl [1]. This directly addresses the primary liability of TBDMSCl, which generates stoichiometric HCl and can cause substrate decomposition, protonation of basic sites, or unwanted rearrangement [2]. The resulting TBDMS ethers exhibit ~10⁴-fold greater hydrolytic stability than TMS ethers and 20,000-fold greater acid stability, enabling multi-step sequences with aqueous workup and mild acidic manipulations [3].

Molecular Weight-Controlled PLGA Synthesis with Mild End-Group Cleavage

In the synthesis of poly(lactide-co-glycolide) (PLGA) copolymers for biomedical and drug-delivery applications, tert-butyldimethylsilanol (TBDS) functions as a chain-terminating agent that enables precise molecular weight control [1]. The silicon-end group introduced by TBDS is quantitatively removable at room temperature using HCl or trifluoroacetic acid (TFA), allowing post-polymerization deprotection under mild conditions that preserve the polyester backbone integrity [1]. This contrasts with bulkier silanol alternatives (e.g., triphenylsilanol) that may introduce hydrolytically persistent end groups affecting degradation kinetics.

Enantioselective Synthesis of α-Chiral Ethers via Iridium-Catalyzed Allylic Substitution

tert-Butyldimethylsilanol is a reagent of choice for preparing α-chiral ether derivatives through catalytic asymmetric allylic substitution [1]. The steric bulk of the TBDMS group contributes to stereochemical control in iridium-catalyzed enantioselective allylic etherification, enabling the synthesis of enantioenriched ether building blocks [2]. Trimethylsilanol (TMS-OH) is unsuitable for this application due to insufficient steric demand, making TBDMS-OH procurement necessary for achieving meaningful enantioselectivity in these transformations [3].

Unsymmetrical Siloxane Synthesis via Transition-Metal-Free Dehydrogenative Coupling

tert-Butyldimethylsilanol is a validated silanol substrate for the main-group catalyzed dehydrogenative coupling with hydrosilanes to produce unsymmetrical siloxanes and hydrosiloxanes [1]. Real-time FT-IR monitoring confirms efficient Si-H consumption under mild conditions (rt-60°C), with H2 as the only byproduct [1]. This atom-economical, transition-metal-free methodology provides a sustainable route to organosilicon materials, and TBDMS-OH procurement is supported by literature precedent demonstrating compatibility across primary, secondary, and tertiary hydrosilane coupling partners [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyldimethylsilanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.